

A Technical Guide to the Synthesis and Characterization of Fmoc-Ser-OMe

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Compound of Interest

Compound Name: Fmoc-Ser-OMe

Cat. No.: B557266

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This guide provides an in-depth overview of the synthesis and characterization of N- α -(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (**Fmoc-Ser-OMe**), a crucial building block in peptide synthesis and various applications in drug development and biotechnology.[1][2] This document outlines the synthetic pathway, experimental procedures, and comprehensive characterization data for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Characterization Data

Fmoc-Ser-OMe is a white to off-white solid.[3][4] The successful synthesis of this compound is confirmed through a variety of analytical techniques, with the key characterization data summarized below.

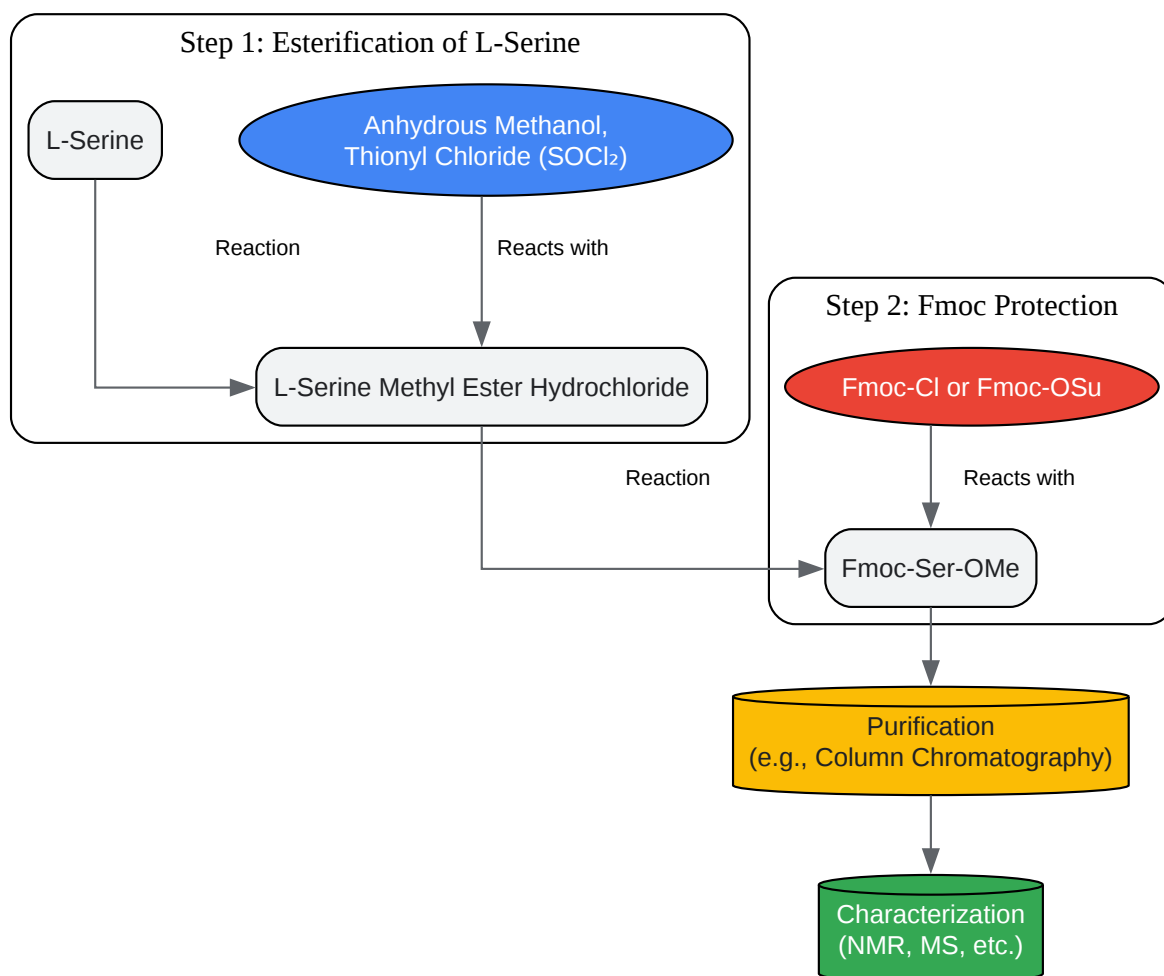
Table 1: Physicochemical and Characterization Data for **Fmoc-Ser-OMe**

Parameter	Value	Reference
CAS Number	82911-78-2	[3][5][6]
Molecular Formula	C19H19NO5	[3][5][6]
Molecular Weight	341.36 g/mol	[3][5][7]
Appearance	White to off-white powder	[3][4]
Purity	99.71%	[5]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month	[3]

While specific melting point, optical rotation, and detailed NMR and mass spectrometry data for **Fmoc-Ser-OMe** were not explicitly detailed in the provided search results, typical characterization would involve these analyses. For comparison, the related compound Fmoc-L-Ser(Me)-OH has a reported melting point of 140-150 °C and an optical rotation of $[\alpha]_{20D} = -9.5 \pm 1^\circ$ (c=2 in DMF).[7]

Synthesis of Fmoc-Ser-OMe

The synthesis of **Fmoc-Ser-OMe** is a two-step process that first involves the protection of the carboxylic acid of L-serine as a methyl ester, followed by the protection of the α -amino group with the Fmoc group.



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Caption: Synthesis workflow for **Fmoc-Ser-OMe**.

Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid of L-serine as a methyl ester.[8]

- Reagents: L-Serine, Anhydrous Methanol, Thionyl Chloride (SOCl₂).

- Procedure:
 - Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
 - Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0-5 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
 - Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of **Fmoc-Ser-OMe**

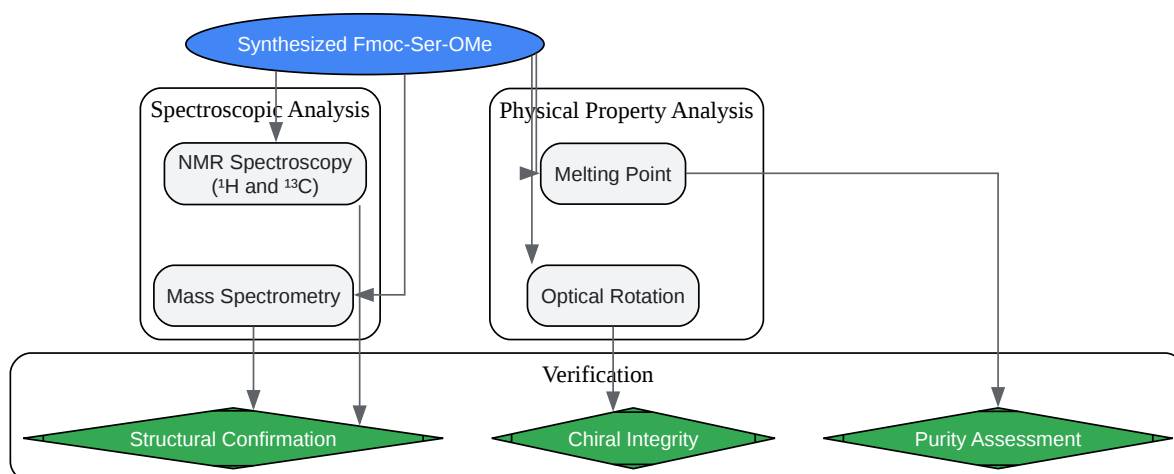
The α -amino group of the L-serine methyl ester is protected using an Fmoc reagent.

- Reagents: L-Serine Methyl Ester Hydrochloride, Fmoc-Cl or Fmoc-OSu, a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent (e.g., dioxane/water or dichloromethane).
- Procedure:
 - Dissolve L-serine methyl ester hydrochloride in the chosen solvent system.
 - Add the base to neutralize the hydrochloride and to act as a proton scavenger.
 - Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture at 0-5 °C.
 - Stir the reaction mixture for several hours at room temperature, monitoring the progress by TLC.
 - Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts.

- Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **Fmoc-Ser-OMe**.

Characterization Workflow

To confirm the identity and purity of the synthesized **Fmoc-Ser-OMe**, a series of analytical techniques are employed.



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Caption: Logical workflow for the characterization of **Fmoc-Ser-OMe**.

The characterization process involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.

- Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to confirm its elemental composition.
- Melting Point Analysis: The melting point is a physical property that can indicate the purity of a crystalline solid.
- Optical Rotation: As a chiral molecule, the optical rotation of **Fmoc-Ser-OMe** is measured to confirm its enantiomeric purity.

This comprehensive approach to synthesis and characterization ensures the production of high-quality **Fmoc-Ser-OMe** for use in research and development.

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